molecular formula C19H21FN2O3S B4570161 N-[4-(1-azepanylcarbonyl)phenyl]-3-fluorobenzenesulfonamide

N-[4-(1-azepanylcarbonyl)phenyl]-3-fluorobenzenesulfonamide

Cat. No.: B4570161
M. Wt: 376.4 g/mol
InChI Key: ZFCJRODXDIROOS-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12569187 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Fluorination

The ability of sulfonamide derivatives to act as fluorinating agents in enantioselective reactions has been explored. For instance, a study demonstrated the use of N-fluorobenzenesulfonamide derivatives in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, achieving high yields and enantioselectivities (Wang et al., 2014).

COX-2 Inhibition

Another significant application is the development of sulfonamide derivatives as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. Research has shown that the introduction of a fluorine atom into sulfonamide compounds can preserve COX-2 inhibitory potency and enhance selectivity (Hashimoto et al., 2002).

Catalytic Attenuation and Cycloisomerization

N-Fluorobenzenesulfonimide (NFSI) has been identified as an effective Ag(i)-catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives from tryptamine-derived ynesulfonamide, showcasing substrate tolerance and proposing a mechanism supported by density functional theory (DFT) calculations (Pang et al., 2019).

Aminoazidation of Alkenes

Copper-catalyzed intermolecular aminoazidation of alkenes using NFSI as a nitrogen-radical precursor represents an efficient approach to vicinal amino azides, which are valuable in synthesizing other amine derivatives (Zhang & Studer, 2014).

Electrophilic Cyanation

The use of sulfonamide derivatives in the electrophilic cyanation of aryl and heteroaryl bromides highlights their role in synthesizing benzonitriles, offering a benign alternative for the formation of Grignard reagents and subsequent cyanation (Anbarasan et al., 2011).

Radical N-Demethylation

N-Fluorobenzenesulfonimide has also been employed as an oxidant in the unprecedented N-demethylation of N-methyl amides, facilitated by a copper catalyst, indicating its versatility in organic transformations (Yi et al., 2020).

Nitrogen Source for C–N Bond Formation

NFSI has been successfully used as a source of nucleophilic nitrogen or nitrogen radicals for the formation of C–N bonds, demonstrating its utility in amination reactions and contributing to the synthesis of various nitrogen-containing compounds (Li & Zhang, 2014).

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-6-5-7-18(14-16)26(24,25)21-17-10-8-15(9-11-17)19(23)22-12-3-1-2-4-13-22/h5-11,14,21H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCJRODXDIROOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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